molecular formula C10H11F2NO2 B13033551 (2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid

(2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid

Cat. No.: B13033551
M. Wt: 215.20 g/mol
InChI Key: WAAULDXYXPJAKD-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid is a fluorinated aromatic amino acid derivative characterized by a difluoromethyl (-CF₂H) group attached to the para position of the phenyl ring. Its structure combines the chiral (2R)-amino acid backbone with a fluorinated aromatic side chain, which enhances metabolic stability and influences interactions with biological targets such as enzymes or transporters .

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

(2R)-2-amino-3-[4-(difluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H11F2NO2/c11-9(12)7-3-1-6(2-4-7)5-8(13)10(14)15/h1-4,8-9H,5,13H2,(H,14,15)/t8-/m1/s1

InChI Key

WAAULDXYXPJAKD-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)O)N)C(F)F

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)C(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Approaches

The preparation of (2R)-2-amino-3-[4-(difluoromethyl)phenyl]propanoic acid typically involves:

Specific Synthetic Routes

Alkylation of Chiral Complexes

Another approach involves alkylation of chiral Ni(II) complexes of glycine derivatives with difluoromethyl-substituted aryl halides.

  • Process:

    • Prepare a Ni(II) complex of a glycine Schiff base with a chiral ligand.
    • React with 4-(difluoromethyl)benzyl halide under basic conditions (e.g., NaOH or NaOMe) in dry, deoxygenated solvents such as DMF.
    • Control of reaction conditions is critical to minimize side reactions such as elimination or oxidation.
    • After alkylation, hydrolysis of the complex releases the enantiopure amino acid.
  • Challenges:

    • Alkylation reagents can decompose under basic or aerobic conditions.
    • Scale-up requires careful control of mixing and atmosphere to maintain yield and stereoselectivity.
  • Yields and selectivity:

    • On small scale (1 g), yields up to ~98% with good stereoselectivity reported.
    • Larger scale synthesis may suffer from decreased yield due to reagent decomposition.

Functional Group Installation

  • The difluoromethyl group on the phenyl ring is typically introduced via:

    • Use of pre-functionalized aryl halides bearing the difluoromethyl substituent in the alkylation step.
    • Alternatively, direct fluorination methods on a suitable phenyl precursor may be employed but are less common due to selectivity issues.

Purification and Characterization

  • The hydrochloride salt form of the amino acid is often prepared to facilitate purification and handling.
  • Purification involves crystallization from solvents like acetonitrile and filtration.
  • Characterization includes NMR, optical rotation, and chromatographic methods to confirm enantiomeric purity and chemical identity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Scale Yield (%) Enantiomeric Excess / Diastereoselectivity Notes
Dynamic Kinetic Resolution Racemic AA, NiCl2, chiral ligand, K2CO3, MeOH ~20 g ~98 High (84% de) Scalable, ligand recyclable
Alkylation of Ni(II) Complex Ni(II)-glycine complex, 4-(difluoromethyl)benzyl halide, NaOH, DMF ~1 g ~98 Good stereoselectivity Sensitive to reaction conditions
Hydrochloride salt formation 6 N HCl, heating Preparative ~89 - Facilitates purification

Research Findings and Notes

  • The DKR method is currently favored for large-scale production due to operational convenience and high stereoselectivity.
  • Alkylation methods require stringent control of moisture, oxygen, and temperature to avoid reagent decomposition and side reactions.
  • Recycling of chiral ligands in DKR processes improves cost-effectiveness and sustainability.
  • Preparation of the hydrochloride salt improves compound stability and handling for further applications.
  • No direct industrial-scale synthesis details for this exact compound were found in patents, but methods for closely related fluorinated amino acids provide a reliable foundation.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

(2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. This can modulate the activity of the target protein and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

Fluorinated aromatic amino acids vary in substituent type, position, and electronic effects. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Key Structural Differences Evidence ID
(2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid -CF₂H C₁₀H₁₁F₂NO₂ (inferred) ~227.2 (calculated) Reference compound -
(R)-2-Amino-3-(4-(2-fluoroethyl)phenyl)propanoic acid -CH₂CH₂F C₁₁H₁₄FNO₂ 227.24 Ethyl linker with terminal fluorine
(2R)-2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid -OCF₃ C₁₀H₁₀F₃NO₃ 249.19 Oxygen-linked trifluoromethoxy group
(R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid -CF₃ (meta) C₁₀H₁₀F₃NO₂ 241.19 Trifluoromethyl at meta position
(S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid -F and -OH C₉H₁₀FNO₃ 199.18 Hydroxyl and fluorine on adjacent positions

Key Observations :

  • Electron-Withdrawing Effects : The -CF₂H group has moderate electron-withdrawing effects compared to stronger -CF₃ or -OCF₃ groups. This impacts aromatic ring electron density and interactions with hydrophobic enzyme pockets .
  • Hydrogen Bonding : Analogs with hydroxyl groups (e.g., D-tyrosine derivatives) exhibit higher water solubility due to hydrogen-bonding capacity, whereas fluorinated derivatives are more lipophilic .

Physicochemical Properties

Property Target Compound (R)-2-Amino-3-(4-(2-fluoroethyl)phenyl)propanoic acid (2R)-2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid (S)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
Solubility Low (inferred) Moderate (polar ethyl linker) Low (bulky -OCF₃) High (-OH group)
logP ~1.5 (estimated) ~1.8 ~2.2 ~0.9
Acidity (pKa) ~2.1 (carboxyl), ~9.5 (amino) Similar Similar Lower carboxyl pKa (-OH resonance)

Notes:

  • Fluorination generally increases lipophilicity and metabolic stability but reduces aqueous solubility. The -CF₂H group balances these effects better than -CF₃ .
  • Hydroxyl groups (e.g., in D-tyrosine analogs) enhance solubility but may reduce blood-brain barrier penetration .
Antimycobacterial Activity
  • Thiazole-containing analogs (e.g., (S)-2-amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid) inhibit Mycobacterium tuberculosis H37Ra (MIC: 2–8 µg/mL) by targeting cell wall synthesis . Fluorinated phenyl groups likely enhance membrane permeability.
LAT1 Transporter Targeting
  • (R)-2-Amino-3-(4-(2-fluoroethyl)phenyl)propanoic acid (dubbed "4-FEDP") shows affinity for the L-type amino acid transporter 1 (LAT1), a gateway for drug delivery to tumors . The -CF₂H group in the target compound may further optimize LAT1 binding.

Biological Activity

(2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid, often referred to as a difluoromethyl derivative of phenylalanine, is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a chiral center at the 2-position, with the difluoromethyl group at the para position of the phenyl ring. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The amino group can form hydrogen bonds with various biological macromolecules, while the difluoromethyl-substituted phenyl group can participate in π-π interactions, enhancing binding affinity and specificity to targets such as:

  • Enzymes : Inhibition or activation of specific enzyme pathways.
  • Receptors : Binding to neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways.

1. Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties by inhibiting the recruitment of polymorphonuclear leukocytes (PMNs) at sites of inflammation. This action is mediated through chemokine receptor modulation, particularly affecting CXCL8-induced chemotaxis in neutrophils .

2. Neuroprotective Properties

In experimental models of cerebral ischemia, derivatives of this compound have shown efficacy in reducing PMN infiltration and infarct size, thereby improving neurological outcomes. For instance, a related compound was evaluated for its ability to mitigate damage caused by middle cerebral artery occlusion in rats, demonstrating significant neuroprotective effects .

Case Study 1: Chemotaxis Inhibition

A study evaluated various aryl-propionic acid derivatives for their ability to inhibit PMN chemotaxis induced by CXCL8. The results indicated that modifications at the para position significantly enhanced potency compared to non-fluorinated analogs, suggesting that the difluoromethyl group plays a crucial role in biological activity .

Case Study 2: Cerebral Ischemia Model

In a rat model of transient cerebral ischemia, a derivative similar to this compound was tested for its neuroprotective effects. The compound significantly reduced PMN infiltration and improved neurological function post-ischemia, indicating its potential therapeutic application in stroke management .

Comparative Data Table

Compound NameBiological ActivityMechanism of ActionReference
This compoundAnti-inflammatory, NeuroprotectiveInhibition of PMN chemotaxis
Tert-butyl (2R)-2-amino-3-(4-fluorophenyl)propanoateEnzyme inhibition, receptor bindingInteraction with specific molecular targets
Other Aryl-propionic acidsVariable anti-inflammatory effectsChemokine receptor modulation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.